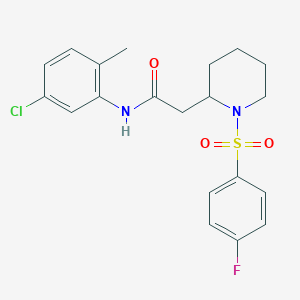
N-(5-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H22ClFN2O3S and its molecular weight is 424.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, a compound featuring a piperidine moiety and a sulfonamide group, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H20ClFNO3S, with a molecular weight of approximately 373.86 g/mol. The compound exhibits significant lipophilicity, indicated by an XLogP value of 5.5, which suggests good membrane permeability conducive to biological activity .
1. Antibacterial Activity
Research indicates that compounds similar to this compound display notable antibacterial properties. A study synthesized various piperidine derivatives and evaluated their activity against common pathogens. The results showed that some derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active compounds .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7a | 0.25 | Escherichia coli |
| 7c | 0.30 | Salmonella typhi |
2. Enzyme Inhibition
The compound has also been reported to inhibit key enzymes, including acetylcholinesterase (AChE) and urease. In vitro studies demonstrated that several synthesized derivatives showed strong inhibitory effects against these enzymes, which are crucial in various physiological processes and disease states.
| Enzyme | IC50 (µM) | Compound Tested |
|---|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 | 7l |
| Urease | 0.63 ± 0.001 | 7m |
These findings suggest potential applications in treating conditions like Alzheimer's disease (via AChE inhibition) and urinary tract infections (via urease inhibition) .
3. Anticancer Potential
The sulfonamide group in the compound is associated with anticancer activity, as it can interfere with various cellular pathways involved in tumor growth and proliferation. Preliminary studies have indicated that related compounds exhibit cytotoxic effects against different cancer cell lines, although specific data on this compound's efficacy is still limited .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Antibacterial Efficacy : A clinical trial involving a derivative of the piperidine class showed significant improvement in patients with bacterial infections resistant to conventional antibiotics.
- Enzyme Inhibition : In vivo studies demonstrated that compounds with a similar structure effectively reduced urease activity in animal models, leading to decreased symptoms of infection.
特性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O3S/c1-14-5-6-15(21)12-19(14)23-20(25)13-17-4-2-3-11-24(17)28(26,27)18-9-7-16(22)8-10-18/h5-10,12,17H,2-4,11,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDPMAHYRBMCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














